molecular formula C15H10N2S3 B5708412 4,5-dithiophen-2-yl-2-thiophen-3-yl-1H-imidazole

4,5-dithiophen-2-yl-2-thiophen-3-yl-1H-imidazole

Cat. No.: B5708412
M. Wt: 314.5 g/mol
InChI Key: ZVRCQDBOBRUFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dithiophen-2-yl-2-thiophen-3-yl-1H-imidazole is a heterocyclic compound that features a unique structure combining thiophene and imidazole rings Thiophene is a five-membered ring containing sulfur, while imidazole is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dithiophen-2-yl-2-thiophen-3-yl-1H-imidazole typically involves the condensation of thiophene derivatives with imidazole precursors. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene derivatives in the presence of a dehydrating agent . Another approach is the Gewald reaction, which involves the condensation of α-cyano ketones with elemental sulfur and amines .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4,5-dithiophen-2-yl-2-thiophen-3-yl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by using reagents like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted thiophene derivatives.

Scientific Research Applications

4,5-dithiophen-2-yl-2-thiophen-3-yl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dithiophen-2-yl-2-thiophen-3-yl-1H-imidazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth . The thiophene and imidazole rings provide a scaffold that can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dithiophen-2-yl-2-thiophen-3-yl-1H-imidazole is unique due to its combination of thiophene and imidazole rings, which provides a versatile scaffold for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry and organic electronics make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

4,5-dithiophen-2-yl-2-thiophen-3-yl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2S3/c1-3-11(19-6-1)13-14(12-4-2-7-20-12)17-15(16-13)10-5-8-18-9-10/h1-9H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRCQDBOBRUFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(N=C(N2)C3=CSC=C3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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